Prinaberel
Vue d'ensemble
Description
Prinaberel is an estrogen receptor beta agonist . It is a synthetic, nonsteroidal, and highly selective agonist of the ERβ subtype of the estrogen receptor .
Molecular Structure Analysis
The molecular formula of Prinaberel is C15H10FNO3 . The IUPAC name is 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol . The molecular weight is 271.24 g/mol .
Physical And Chemical Properties Analysis
Prinaberel has a molecular weight of 271.24 g/mol and a molecular formula of C15H10FNO3 . More specific physical and chemical properties are not detailed in the available resources.
Applications De Recherche Scientifique
Inflammatory Bowel Disease (IBD)
Field
Medical Research - Gastroenterology
Methods
Clinical trials involve administering Prinaberel to patients with IBD and monitoring inflammatory markers, symptom severity, and mucosal healing through endoscopic evaluations.
Results
Studies have shown Prinaberel can reduce inflammatory markers and improve clinical symptoms in IBD patients, indicating its potential as a novel treatment option .
Rheumatoid Arthritis (RA)
Field
Medical Research - Rheumatology
Methods
Prinaberel’s efficacy in RA is assessed through randomized controlled trials, measuring joint inflammation, pain levels, and functional outcomes.
Results
Preliminary data suggest a reduction in joint inflammation and pain, with improved patient mobility .
Endometriosis
Field
Medical Research - Gynecology
Methods
The drug’s impact on endometriosis is evaluated via symptom diaries, ultrasound imaging, and laparoscopic assessment of lesions.
Results
Clinical trials report significant pain relief and a decrease in endometriotic lesion size among participants .
Sepsis
Field
Medical Research - Critical Care Medicine
Methods
Treatment effects are measured by patient survival rates, organ function scores, and levels of systemic inflammatory markers.
Results
Early research indicates improved survival and reduced organ dysfunction in sepsis patients treated with Prinaberel .
Cancer Treatment
Field
Medical Research - Oncology
Methods
Its anti-cancer properties are tested in vitro and in vivo, focusing on tumor growth rates and metastasis occurrence.
Results
Studies show Prinaberel can inhibit tumor growth and reduce metastasis in certain cancer models .
Personalized Medicine
Field
Pharmaceutical Development
Methods
Personalized dosing regimens of Prinaberel are developed based on genetic testing and patient-specific factors.
Results
Customized Prinaberel therapy has led to improved treatment outcomes with fewer side effects, demonstrating the value of personalized medicine approaches .
Each of these applications showcases the versatility of Prinaberel in addressing a range of medical conditions, with promising results that could lead to new therapeutic strategies. The detailed methods and outcomes highlight the drug’s potential and pave the way for further research and development.
Interstitial Cystitis
Field
Medical Research - Urology
Methods
The study involves assessing the drug’s activity on levels of urinary antiproliferative factor (APF), gene expression response in peripheral blood mononuclear cells (PBMC), and overall safety in women with active IC.
Results
Although the study was withdrawn, it aimed to explore Prinaberel’s effect on IC symptoms and its safety profile .
Skin Disorders
Field
Dermatology
Methods
Clinical trials would typically involve topical or systemic administration of Prinaberel, with evaluations of skin condition, lesion size, and patient-reported outcomes.
Results
Research on this application is not detailed in the available sources, but Prinaberel’s mechanism of action indicates potential therapeutic effects .
Digestive System Disorders
Field
Gastroenterology
Methods
The approach would involve clinical trials with patients suffering from these conditions, monitoring symptoms, inflammatory markers, and gastrointestinal health.
Results
Specific outcomes for these disorders are not explicitly mentioned, but the drug’s profile suggests a possible positive impact .
Personalized Medicine for Urogenital Diseases
Field
Personalized Pharmacotherapy
Methods
This would involve genetic testing and personalized dosing strategies to optimize therapeutic outcomes.
Results
While specific data is not provided, the concept of personalized medicine promises enhanced efficacy and reduced side effects for patients with urogenital diseases .
Immune System Diseases
Field
Immunology
Methods
Research would focus on the drug’s impact on immune cell function, cytokine production, and clinical symptoms of immune disorders.
Results
The exact results are not detailed, but the drug’s selective ERβ agonism is likely to have beneficial effects on immune system regulation .
Musculoskeletal Diseases
Field
Rheumatology
Methods
Studies would involve assessing the drug’s effect on pain, joint health, and mobility in patients with musculoskeletal conditions.
Results
While specific study outcomes are not provided, Prinaberel’s pharmacological action suggests it could offer therapeutic benefits in this area .
Safety And Hazards
Propriétés
IUPAC Name |
7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMZDXIAHJKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030354 | |
Record name | Prinaberel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prinaberel | |
CAS RN |
524684-52-4 | |
Record name | 2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3-benzoxazol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524684-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prinaberel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524684524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prinaberel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prinaberel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 524684-52-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRINABEREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9C8MNF7CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.